4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine
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Overview
Description
4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is a complex organic compound that features a unique combination of azetidine, bromobenzoyl, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromobenzoyl)azetidine hydrochloride: This compound shares the azetidine and bromobenzoyl moieties but lacks the pyridine ring.
4-{[1-(4-Bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide: This compound is similar but includes a fluorine atom and a carboxamide group.
Uniqueness
4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H15BrN2O2 |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
(4-bromophenyl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-8-14(6-7-18-11)21-15-9-19(10-15)16(20)12-2-4-13(17)5-3-12/h2-8,15H,9-10H2,1H3 |
InChI Key |
RNWFJVSWTMJQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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